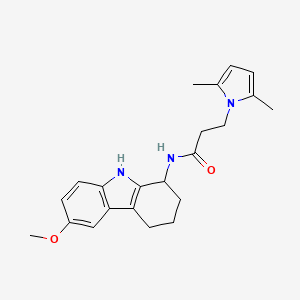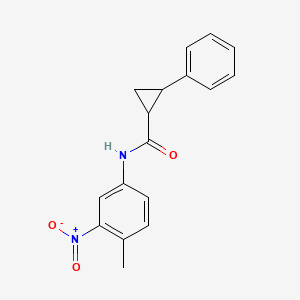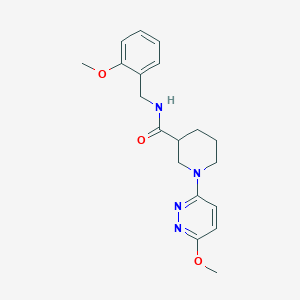![molecular formula C20H19N5O3 B10978071 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B10978071.png)
2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features both an indole and a triazole moiety, which are known for their pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Triazole Moiety: The triazole ring is often synthesized through the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne.
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole moieties through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy groups on the indole and phenyl rings can undergo oxidation to form corresponding hydroxyl derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Hydroxy derivatives of the indole and phenyl rings.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, indole derivatives are often studied for their potential as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. The triazole moiety also adds to its biological activity, making it a candidate for studying interactions with biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Indole and triazole derivatives are known for their anti-inflammatory, anticancer, and antifungal properties. This compound could be screened for similar activities.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors, modulating their activity. The triazole ring can enhance binding affinity and selectivity towards specific targets. Molecular docking studies and in vitro assays would be necessary to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]acetamide
- 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide
- 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]acetamide
Uniqueness
The uniqueness of 2-(4-methoxy-1H-indol-1-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]acetamide lies in its dual functional groups, which provide a combination of properties from both indole and triazole derivatives. This dual functionality can result in enhanced biological activity and specificity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H19N5O3 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-(4-methoxyindol-1-yl)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C20H19N5O3/c1-27-16-9-5-7-15-13(16)10-11-25(15)12-18(26)21-20-22-19(23-24-20)14-6-3-4-8-17(14)28-2/h3-11H,12H2,1-2H3,(H2,21,22,23,24,26) |
InChI Key |
YMVNUTDBMQHELB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=NC(=NN2)NC(=O)CN3C=CC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorobenzyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide](/img/structure/B10977994.png)
methanone](/img/structure/B10978001.png)

![Ethyl 2-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)benzoate](/img/structure/B10978012.png)
![N-{3-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B10978015.png)
![N-[2-(1H-benzimidazol-1-yl)ethyl]-1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B10978018.png)
![N-[2-(1H-indol-3-yl)ethyl]-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B10978021.png)


![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(1-methyl-1H-indol-3-yl)propanamide](/img/structure/B10978036.png)
![2-(4-acetamido-1H-indol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B10978043.png)
![1-(4-Fluorophenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10978044.png)

![3-[6-chloro-1-(3-methoxypropyl)-1H-benzimidazol-2-yl]propanoic acid](/img/structure/B10978053.png)
